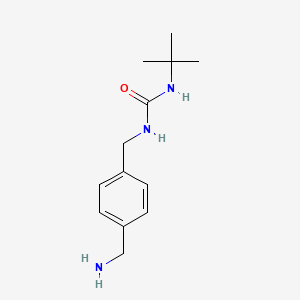
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine is a synthetic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of two chlorine atoms, a nitro group, and a pyrazole ring with an isopropoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the chlorinated nitropyridine under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the isopropoxy group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or isopropoxy group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-3-nitropyridin-2-amine: Lacks the pyrazole ring and isopropoxy group.
N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the chlorine atoms on the pyridine ring.
5,6-Dichloro-N-(1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the isopropoxy group.
Uniqueness
The presence of both the pyrazole ring with an isopropoxy substituent and the dichlorinated nitropyridine structure makes 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine unique
Propiedades
Fórmula molecular |
C11H11Cl2N5O3 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
5,6-dichloro-3-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-7(18(19)20)3-6(12)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17) |
Clave InChI |
LEPDHPPASAHAMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NNC(=C1)NC2=NC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B8280708.png)








![4-Benzyl-1-[2-(4-hydroxyphenyl)sulfonylethyl]piperidin-3-ol](/img/structure/B8280777.png)



